



Application Notes and Protocols for 16:0 PC (DPPC) Model Membranes

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Compound of Interest		
Compound Name:	15:0 PC	
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Introduction

1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), also referred to as 16:0 PC, is a saturated phospholipid that serves as a fundamental component in the construction of model biological membranes.[1][2] Its well-defined physical and chemical properties, particularly its distinct gel-to-liquid crystalline phase transition, make it an invaluable tool for a wide range of biophysical studies. DPPC is a primary constituent of mammalian cell membranes and the major component of lung surfactant.[1][3] Model membranes composed of DPPC, such as liposomes and supported lipid bilayers (SLBs), are extensively used to investigate membrane structure, dynamics, protein-lipid interactions, and the effects of pharmaceuticals on membrane properties.[1][2][4]

This document provides detailed application notes and protocols for the preparation and characterization of DPPC-based model membranes for biophysical research.

Biophysical Properties of DPPC Model Membranes

The thermotropic phase behavior of DPPC is one of its most critical characteristics. In aqueous environments, DPPC bilayers transition from a well-ordered gel phase ($L\beta$ ') to a fluid, liquid-crystalline phase ($L\alpha$) at a specific temperature.[5][6] This main phase transition is accompanied by significant changes in the structural and mechanical properties of the membrane. Key quantitative data for fully hydrated DPPC bilayers are summarized below.



Property	Gel Phase (Lβ')	Liquid Crystalline Phase (Lα)	Conditions <i>l</i> Notes	Citations
Main Transition Temperature (Tm)	N/A	41-42 °C (314- 315 K)	The temperature at which the transition from gel to liquid-crystalline phase occurs.	[5][6][7][8][9]
Area per Lipid (APL)	~0.46 nm²	~0.61 - 0.65 nm²	APL increases significantly during the phase transition due to increased chain disorder.	[10][11]
Bilayer Thickness (Hydrophobic)	~4.8 nm	~3.4 - 4.1 nm	Measured as the phosphate-to-phosphate distance. The bilayer thins upon melting.	[10][11][12][13]
Area Compressibility Modulus (KA)	High (~1200- 1300 mN/m with cholesterol)	Low (~300 mN/m with cholesterol)	Represents the membrane's resistance to lateral compression. Varies with phase and composition.	[14][15]

[14][16]



Represents the energy required Bending Rigidity High (~1.5 x 10- Low (~1.6 x 10- to bend the

(kc) 18 J) 19 J) membrane.

Decreases in the

fluid phase.

Experimental Protocols

Protocol 1: Preparation of DPPC Unilamellar Vesicles (LUVs/SUVs)

This protocol describes the preparation of unilamellar vesicles (liposomes) using the thin-film hydration method followed by either extrusion for Large Unilamellar Vesicles (LUVs) or sonication for Small Unilamellar Vesicles (SUVs).

Materials:

- 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) powder
- Chloroform/Methanol solvent mixture (e.g., 2:1 or 3:7 v/v)
- Hydration buffer (e.g., PBS, HEPES, Tris buffer)
- · Round-bottom flask
- Rotary evaporator
- Vacuum desiccator or high-vacuum pump
- Water bath or heating block
- Extruder device with polycarbonate membranes (e.g., 100 nm pore size for LUVs)
- Probe-tip sonicator (for SUVs)
- Glass vials



Methodology:

- Lipid Film Formation:
 - Dissolve a known quantity of DPPC powder in the chloroform/methanol solvent mixture within a round-bottom flask.[17]
 - Attach the flask to a rotary evaporator. Immerse the flask in a water bath set to a temperature below the solvent's boiling point but warm enough for efficient evaporation (e.g., 35-45 °C).[17]
 - Rotate the flask to create a thin, uniform lipid film on the inner surface as the solvent evaporates under reduced pressure.[4][17]
 - Once the film appears dry, place the flask under a high vacuum for at least 4 hours (or overnight) to remove any residual organic solvent.[17]
- Hydration:
 - \circ Pre-heat the hydration buffer to a temperature significantly above the Tm of DPPC (e.g., 50-60 °C).[4][17]
 - Add the pre-heated buffer to the flask containing the dry lipid film to achieve the desired final lipid concentration (e.g., 1-10 mg/mL).[17]
 - Agitate the flask by hand or vortexing, ensuring the temperature is maintained above Tm.
 This process swells the lipid film, causing it to peel off the glass and form multilamellar vesicles (MLVs). Allow this to proceed for 1-2 hours.[4]
- Vesicle Sizing (Choose one method):
 - A) Extrusion (for LUVs):
 - Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm). Preheat the extruder assembly to the same temperature as the hydration buffer (above Tm).
 - Load the MLV suspension into one of the extruder's syringes.



- Force the suspension back and forth through the membrane for an odd number of passes (e.g., 11-21 times). This process ruptures the MLVs and reforms them into LUVs with a diameter close to the membrane's pore size.
- The resulting LUV suspension should appear translucent.
- B) Sonication (for SUVs):
 - Transfer the MLV suspension to a glass vial and place it in an ice bath to prevent overheating.
 - Immerse the tip of a probe sonicator into the suspension.
 - Apply short bursts of sonication (e.g., 30-second pulses followed by rest periods) for a total sonication time of 10-20 minutes.[18][19]
 - The suspension will become clear as the large MLVs are broken down into small, unilamellar vesicles (typically 20-50 nm in diameter).[19]
 - After sonication, centrifuge the sample to pellet any titanium particles shed from the probe tip.

Storage:

 Store the final vesicle suspension at 4 °C. For long-term storage, it is best to store above the Tm if stability is an issue, though aggregation can occur. Use within a few days for best results.

Protocol 2: Formation of Supported Lipid Bilayers (SLBs) by Vesicle Fusion

This protocol details the formation of a DPPC SLB on a hydrophilic substrate like mica or silica, a common requirement for techniques like Atomic Force Microscopy (AFM) and Quartz Crystal Microbalance with Dissipation (QCM-D).

Materials:

DPPC LUV or SUV suspension (prepared as in Protocol 1)



- Hydrophilic substrate (e.g., freshly cleaved mica, piranha-cleaned glass or silicon wafer)
- Hydration buffer, potentially containing divalent cations (e.g., 2-5 mM CaCl₂) to promote fusion
- Heating stage or temperature-controlled fluid cell

Methodology:

- Substrate Preparation:
 - Ensure the substrate is atomically clean and hydrophilic. For mica, cleave the surface with tape immediately before use. For glass/silica, use a standard cleaning procedure (e.g., piranha etch or plasma cleaning).
- Vesicle Deposition and Fusion:
 - Mount the clean substrate in the instrument's fluid cell.
 - Heat the substrate and the vesicle suspension to a temperature above DPPC's Tm (e.g., 50-60 °C).[6][20] The fusion of gel-phase vesicles is significantly slower and less efficient.
 [6]
 - Inject the pre-heated DPPC vesicle solution into the fluid cell over the substrate. A typical lipid concentration is 0.05-0.5 mg/mL.[6]
 - Allow the vesicles to incubate with the surface for 30-60 minutes. During this time, vesicles
 will adsorb to the surface, rupture, and fuse to form a continuous lipid bilayer.[6][21]
- Rinsing and Cooling:
 - While maintaining the temperature above Tm, gently rinse the surface with pre-heated,
 lipid-free buffer to remove any non-adsorbed or intact vesicles.
 - Slowly cool the system down to the desired experimental temperature (e.g., room temperature). The cooling rate can influence the domain structure of the final gel-phase bilayer.[20]







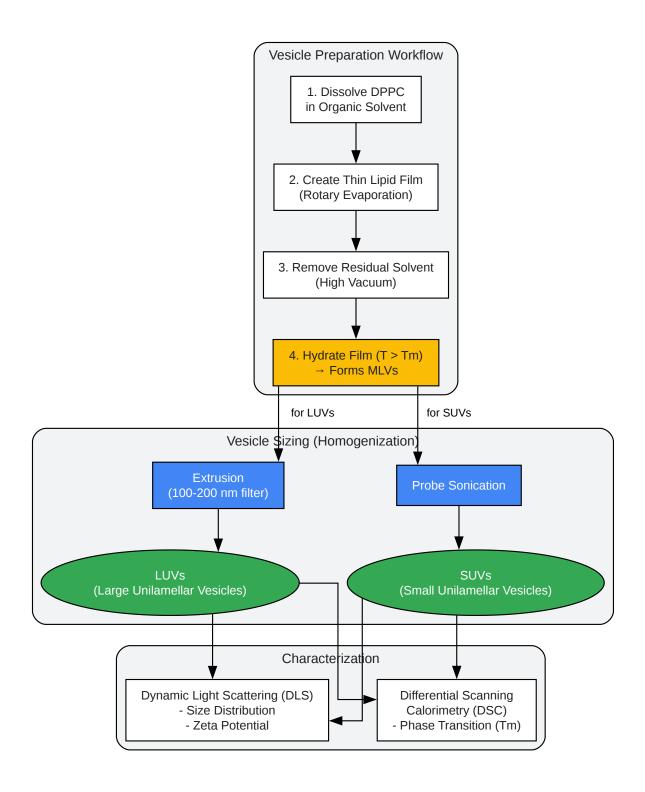
Verification:

The formation of a complete and defect-free SLB can be verified by surface-sensitive techniques. For example, in QCM-D, a successful SLB formation corresponds to a frequency shift (Δf) of approximately -25 Hz and a dissipation shift (ΔD) of <1x10⁻⁶.[22] In AFM, imaging will reveal a flat, continuous surface with a thickness of ~5 nm.[13]

Visualized Workflows

The following diagrams illustrate the key experimental processes for creating and utilizing DPPC model membranes.

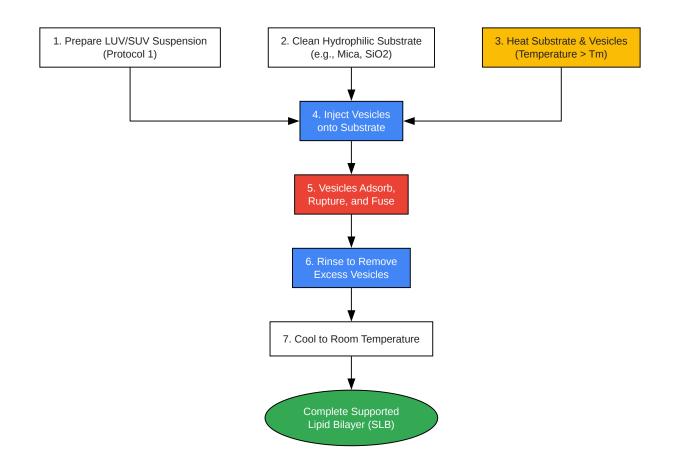




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Caption: Workflow for DPPC Vesicle Preparation and Characterization.





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Caption: Supported Lipid Bilayer (SLB) Formation via Vesicle Fusion.

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